Cas no 2416228-91-4 (3-methyl-3-(methylamino)butanoic acid hydrochloride)
3-methyl-3-(methylamino)butanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2416228-91-4
- 3-Methyl-3-(methylamino)butanoic acid;hydrochloride
- EN300-26658512
- 3-methyl-3-(methylamino)butanoic acid hydrochloride
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- MDL: MFCD32668306
- Inchi: 1S/C6H13NO2.ClH/c1-6(2,7-3)4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
- InChI Key: FJEYGORRKRTUTQ-UHFFFAOYSA-N
- SMILES: Cl.OC(CC(C)(C)NC)=O
Computed Properties
- Exact Mass: 167.0713064g/mol
- Monoisotopic Mass: 167.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
3-methyl-3-(methylamino)butanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26658512-0.05g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 0.05g |
$168.0 | 2025-03-20 | |
| Enamine | EN300-26658512-0.1g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 0.1g |
$252.0 | 2025-03-20 | |
| Enamine | EN300-26658512-0.25g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 0.25g |
$361.0 | 2025-03-20 | |
| Enamine | EN300-26658512-0.5g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 0.5g |
$569.0 | 2025-03-20 | |
| Enamine | EN300-26658512-1.0g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 1.0g |
$728.0 | 2025-03-20 | |
| Enamine | EN300-26658512-2.5g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 2.5g |
$1428.0 | 2025-03-20 | |
| Enamine | EN300-26658512-5.0g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 5.0g |
$2110.0 | 2025-03-20 | |
| Enamine | EN300-26658512-10.0g |
3-methyl-3-(methylamino)butanoic acid hydrochloride |
2416228-91-4 | 95.0% | 10.0g |
$3131.0 | 2025-03-20 | |
| 1PlusChem | 1P028UEW-50mg |
3-methyl-3-(methylamino)butanoicacidhydrochloride |
2416228-91-4 | 95% | 50mg |
$262.00 | 2024-05-22 | |
| 1PlusChem | 1P028UEW-100mg |
3-methyl-3-(methylamino)butanoicacidhydrochloride |
2416228-91-4 | 95% | 100mg |
$363.00 | 2024-05-22 |
3-methyl-3-(methylamino)butanoic acid hydrochloride Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-methyl-3-(methylamino)butanoic acid hydrochloride
3-Methyl-3-(methylamino)butanoic Acid Hydrochloride (CAS No. 2416228-91-4): A Comprehensive Overview
3-Methyl-3-(methylamino)butanoic acid hydrochloride (CAS No. 2416228-91-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as 3-methyl-3-(methylamino)butanoic acid HCl, is a hydrochloride salt form of a modified amino acid derivative. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The molecular formula of 3-methyl-3-(methylamino)butanoic acid hydrochloride is C6H14ClNO2, with a molecular weight of 167.63 g/mol. The compound features a branched carbon chain with both methyl and methylamino substituents at the 3-position, along with a carboxylic acid group that forms the hydrochloride salt. This specific arrangement of functional groups contributes to its interesting chemical properties and potential applications.
In recent years, researchers have shown growing interest in modified amino acid derivatives like 3-methyl-3-(methylamino)butanoic acid HCl due to their potential as building blocks for novel pharmaceuticals. The compound's structure makes it particularly useful in the development of peptidomimetics - molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. This aligns with current trends in drug discovery focusing on improved drug delivery systems and metabolically stable compounds.
The synthesis of 3-methyl-3-(methylamino)butanoic acid hydrochloride typically involves multi-step organic reactions starting from readily available precursors. Modern synthetic approaches often employ green chemistry principles to improve efficiency and reduce environmental impact, reflecting the pharmaceutical industry's increasing emphasis on sustainable synthesis methods. The compound's purity and characterization are typically verified using advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
From a biochemical perspective, the methylamino butanoic acid derivative structure presents interesting possibilities for interaction with biological systems. The compound's amphoteric nature (containing both acidic and basic functional groups) allows for versatile behavior in different pH environments, a property that's particularly valuable in drug formulation. Researchers are investigating its potential as a scaffold for designing molecules that can modulate specific biological targets, especially in neurological and metabolic disorders.
The pharmaceutical applications of 3-methyl-3-(methylamino)butanoic acid hydrochloride are particularly promising in the context of central nervous system (CNS) drug development. Its structural similarity to certain neurotransmitter precursors makes it a candidate for creating novel psychotropic medications. Current research trends also explore its potential in developing treatments for neurodegenerative diseases, an area of intense focus given the aging global population and increasing prevalence of conditions like Alzheimer's and Parkinson's diseases.
In the field of medicinal chemistry, 3-methyl-3-(methylamino)butanoic acid HCl serves as a valuable intermediate for structure-activity relationship (SAR) studies. Medicinal chemists utilize such compounds to systematically modify molecular structures and evaluate how these changes affect biological activity. This approach is fundamental to modern drug discovery, particularly in the development of targeted therapies and personalized medicine approaches that dominate current pharmaceutical research.
The compound's physicochemical properties, including its solubility profile and stability characteristics, make it suitable for various formulation approaches. These properties are particularly important in light of current pharmaceutical industry challenges related to drug bioavailability and formulation optimization. Researchers are investigating how the hydrochloride salt form of 3-methyl-3-(methylamino)butanoic acid might influence dissolution rates and absorption profiles in potential drug products.
Quality control and regulatory considerations for 3-methyl-3-(methylamino)butanoic acid hydrochloride follow standard pharmaceutical guidelines. The compound must meet stringent purity requirements when used in drug development, typically exceeding 98% purity for most research applications. Analytical method development for this compound often focuses on detecting and quantifying potential impurities that could affect its performance in downstream applications.
From a commercial perspective, the demand for specialized intermediates like 3-methyl-3-(methylamino)butanoic acid HCl has been steadily increasing. Pharmaceutical companies and contract research organizations seek high-quality building blocks to accelerate their drug discovery programs. The market for such fine chemicals is expected to grow in coming years, driven by trends in biopharmaceutical innovation and increased R&D spending in the healthcare sector.
Storage and handling of 3-methyl-3-(methylamino)butanoic acid hydrochloride require standard laboratory precautions for organic compounds. The material is typically stored in cool, dry conditions, protected from moisture and light to maintain stability. Proper handling procedures ensure the compound's integrity for research use while maintaining safety standards in the laboratory environment.
Future research directions for 3-methyl-3-(methylamino)butanoic acid hydrochloride may explore its potential in emerging therapeutic areas. With growing interest in metabolomics and systems biology, this compound could serve as a valuable probe for studying metabolic pathways or as a precursor for isotopic labeling studies. Its structural features may also find applications in materials science, particularly in the development of specialized polymers or smart materials.
In conclusion, 3-methyl-3-(methylamino)butanoic acid hydrochloride (CAS No. 2416228-91-4) represents an important chemical entity with diverse potential applications in pharmaceutical research and development. Its unique structural characteristics and versatility as a synthetic intermediate position it as a valuable tool in modern drug discovery efforts. As research continues to uncover new applications for modified amino acid derivatives, compounds like this will likely play an increasingly important role in addressing current healthcare challenges and developing next-generation therapeutics.
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